

Technical Support Center: BMS-303141 In Vivo Delivery

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

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This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing **BMS-303141** in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-303141** and what is its mechanism of action?

A1: **BMS-303141** is a potent and selective small molecule inhibitor of ATP-citrate lyase (ACL). [1][2][3] ACL is a key enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, **BMS-303141** effectively blocks de novo lipid synthesis.[1]

Q2: What are the primary challenges when delivering **BMS-303141** in vivo?

A2: The main challenge with **BMS-303141** is its poor aqueous solubility.[1] The compound is practically insoluble in water, which can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing inaccurate dosing and variable results.

Q3: What are the reported biological effects of **BMS-303141** in animal models?

A3: In mouse models, orally administered **BMS-303141** has been shown to lower plasma triglycerides, cholesterol, and glucose levels.[1][2] It has also been observed to reduce weight gain in mice on a high-fat diet.[2] Furthermore, it has been shown to inhibit the growth of liver cancer cells in xenograft models.[4][5]

Troubleshooting Guide

Problem 1: Precipitation or cloudiness of the dosing solution.

- Potential Cause: **BMS-303141** has very low water solubility. The formulation may not be appropriate for the concentration you are trying to achieve, or it may have been prepared incorrectly.
- Solution:
 - Verify Solubility: **BMS-303141** is soluble in DMSO (up to 85 mg/mL) and ethanol (up to 50 mM), but insoluble in water.[1][3]
 - Use a Co-solvent System: For oral administration, a common and effective vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[3] Ensure the components are added in the correct order and mixed thoroughly to ensure complete dissolution.
 - Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and/or use a sonicator bath.[1] However, avoid excessive heat which could degrade the compound.
 - Prepare Fresh: Due to potential stability issues in aqueous-based vehicles, it is highly recommended to prepare the dosing solution fresh before each use.[3]

Problem 2: High variability in experimental results between animals.

- Potential Cause: This can be due to inconsistent dosing, poor bioavailability, or improper animal handling.
- Solution:

- Ensure Homogenous Formulation: Before each administration, vortex the solution thoroughly to ensure a homogenous suspension, especially if any precipitation is suspected.
- Proper Gavage Technique: For oral gavage, ensure all personnel are properly trained to minimize stress to the animal and prevent incorrect administration (e.g., into the lungs), which can lead to significant variability and harm to the animal.[6][7][8][9][10]
- Consider Administration Route: While **BMS-303141** is orally bioavailable, the absorption can be variable.[2] For more consistent exposure, consider intraperitoneal (IP) injection. However, formulation for IP injection must be carefully considered to avoid precipitation in the peritoneal cavity. A vehicle containing a solubilizing agent like cyclodextrin may be necessary.
- Fasting: Standardize the fasting and feeding schedule for the animals, as food in the gastrointestinal tract can affect the absorption of orally administered compounds.

Problem 3: Adverse effects or toxicity in animals.

- Potential Cause: The observed toxicity could be due to the vehicle, the compound itself at the administered dose, or the administration procedure.
- Solution:
 - Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to animals. Aim to use the lowest effective concentration of the solvent in your final formulation. Always include a vehicle-only control group to assess the effects of the formulation itself.
 - Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
 - Monitor Animal Health: Closely monitor the animals daily for any signs of distress, including weight loss, changes in behavior, or altered food and water intake.[6][8]

Quantitative Data Summary

Table 1: Solubility of **BMS-303141**

Solvent	Maximum Concentration	Reference
DMSO	85 mg/mL (200.32 mM)	[3]
Ethanol	21.21 mg/mL (50 mM)	
Water	Insoluble	[1]

Table 2: Reported In Vivo Dosages of **BMS-303141** in Mice

Dosage	Administration Route	Animal Model	Observed Effect	Reference
10 and 100 mg/kg	Oral (p.o.)	High-fat fed mice	Modest reduction in plasma cholesterol and triglycerides	[1]
5 mg/kg/day	Oral (p.o.)	Nude mice with HepG2 xenografts	Inhibition of tumor growth	[4][5]
50 mg/kg/day	Oral (p.o.)	db/db mice	Reduced serum lipids and renal lipogenic enzymes	[4]
50 mg/kg	Intraperitoneal (i.p.)	LPS-induced septic mice	Ameliorated endotoxemia-induced inflammation	[11]

Experimental Protocols

Protocol 1: Preparation of **BMS-303141** for Oral Gavage

This protocol is based on a commonly used vehicle for poorly water-soluble compounds.

Materials:

- **BMS-303141** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl) or ddH₂O
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Weigh the required amount of **BMS-303141** powder and place it in a sterile microcentrifuge tube.
- Prepare the vehicle by mixing the components in the following ratio (for example, for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline):
 - Add the desired volume of DMSO to the **BMS-303141** powder.
 - Vortex thoroughly until the powder is completely dissolved.
- Add the PEG300 to the DMSO/**BMS-303141** solution and vortex until the solution is clear.
- Add the Tween 80 and vortex to mix.
- Slowly add the sterile saline or ddH₂O while vortexing to prevent precipitation.
- Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
- Prepare this formulation fresh daily before administration.

Protocol 2: Oral Gavage Administration in Mice

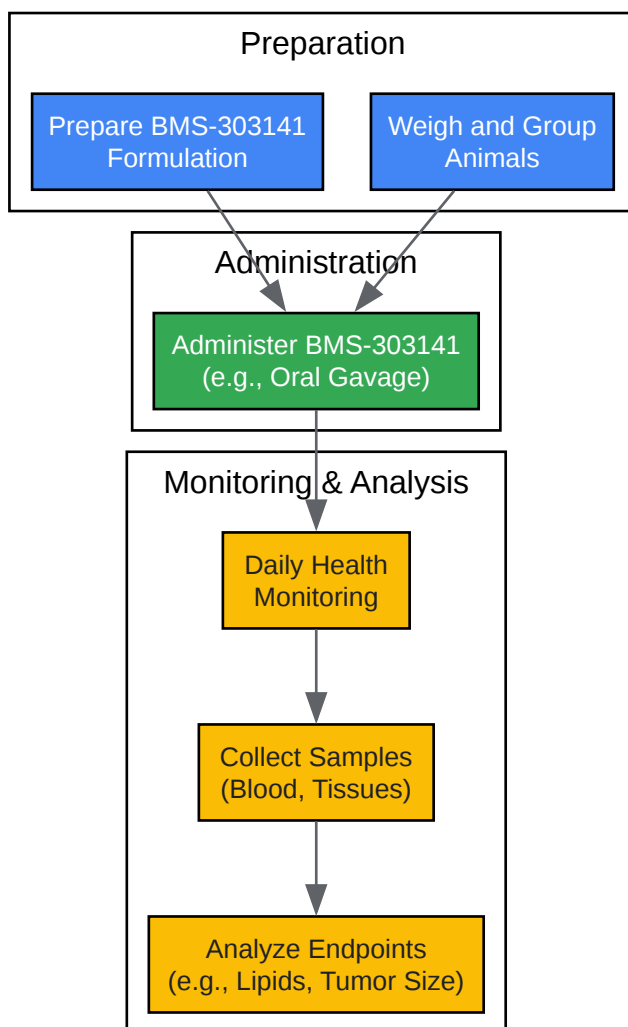
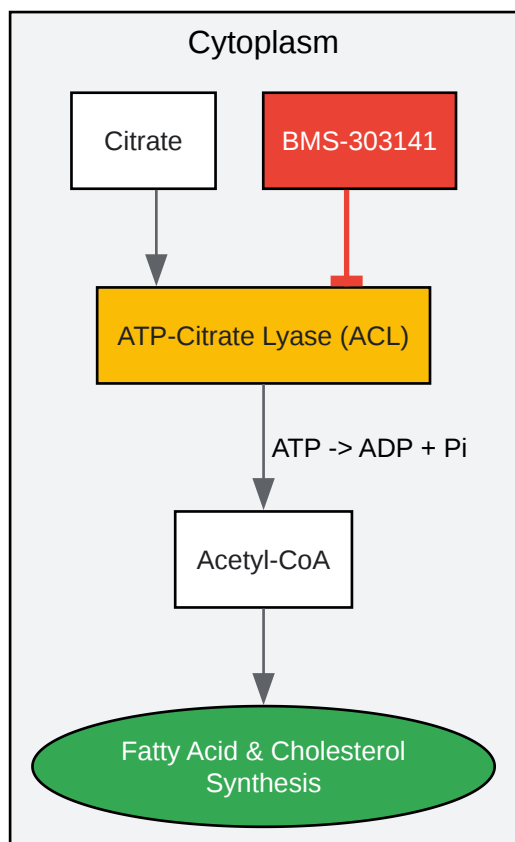
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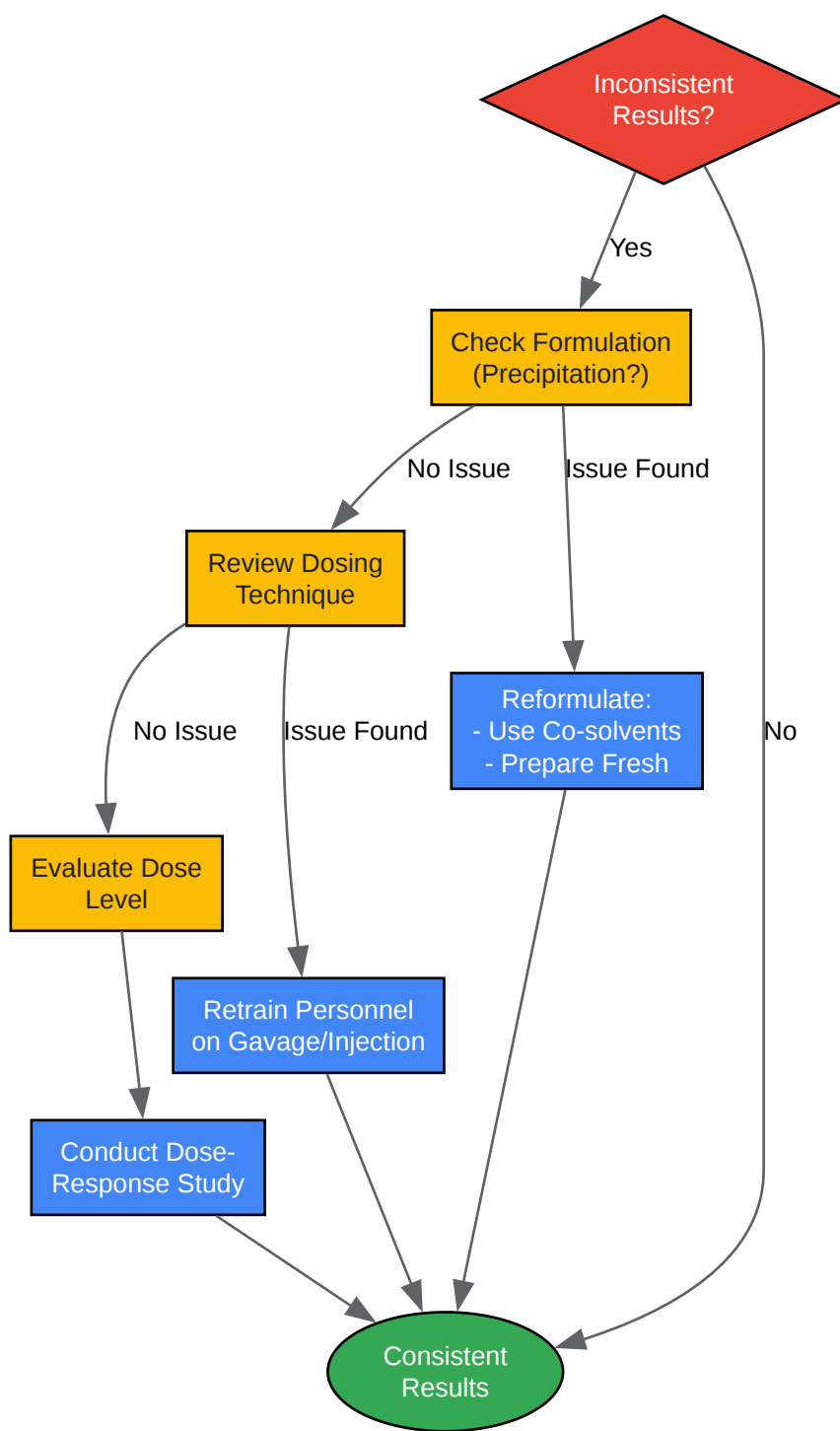
- Prepared **BMS-303141** dosing solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice, with a flexible or ball tip)[7][8][9]
- 1 mL syringes
- Animal scale

Procedure:

- Weigh each mouse to determine the correct dosing volume. A typical maximum dosing volume is 10 mL/kg.[7][8]
- Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably. The head and neck should be slightly extended to straighten the path to the esophagus.
- Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If there is any resistance, withdraw and reposition.
- Once the needle is correctly positioned in the esophagus, slowly administer the solution.
- After administration, gently remove the gavage needle.
- Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing, for at least 10-15 minutes.[6][8]

Visualizations





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